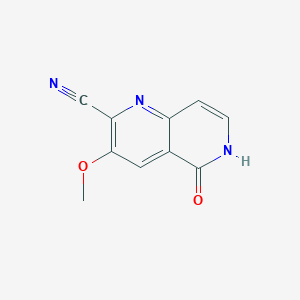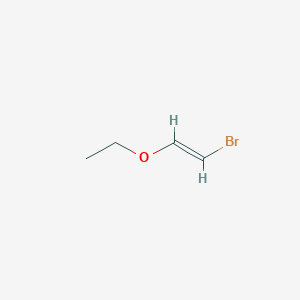
1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine is an organic compound that belongs to the class of amines It features a chroman ring, a phenylpyridine moiety, and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine typically involves multi-step organic reactions. One common approach is:
Formation of Chroman-2-yl Intermediate: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Synthesis of 5-Phenylpyridin-3-ylmethyl Intermediate: This involves the functionalization of pyridine with a phenyl group, often through palladium-catalyzed cross-coupling reactions.
Coupling Reaction: The final step involves the coupling of the chroman-2-yl intermediate with the 5-phenylpyridin-3-ylmethyl intermediate using reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving amines.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chroman ring and phenylpyridine moiety could play roles in binding to specific molecular targets, influencing pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chroman-2-yl)-N-methylmethanamine: Lacks the phenylpyridine moiety.
N-((5-Phenylpyridin-3-yl)methyl)methanamine: Lacks the chroman ring.
1-(Chroman-2-yl)-N-phenylmethanamine: Contains a phenyl group instead of the phenylpyridine moiety.
Uniqueness
1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine is unique due to the combination of the chroman ring and the phenylpyridine moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C22H22N2O |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-chromen-2-yl)-N-[(5-phenylpyridin-3-yl)methyl]methanamine |
InChI |
InChI=1S/C22H22N2O/c1-2-6-18(7-3-1)20-12-17(13-23-15-20)14-24-16-21-11-10-19-8-4-5-9-22(19)25-21/h1-9,12-13,15,21,24H,10-11,14,16H2 |
Clave InChI |
IXWSVBPAGSIIHS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


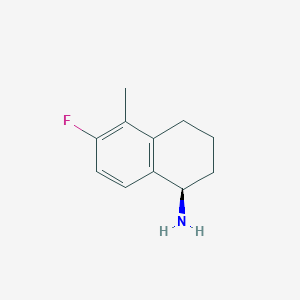
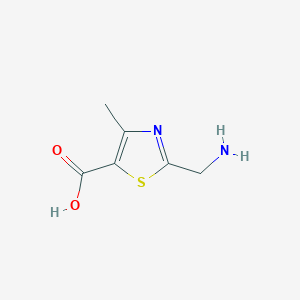
![4-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13033939.png)

![2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid](/img/structure/B13033955.png)
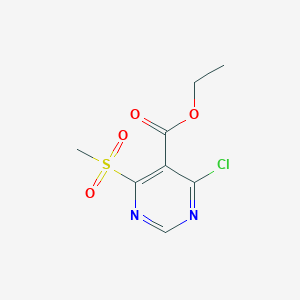
![7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B13033962.png)
![(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13033968.png)

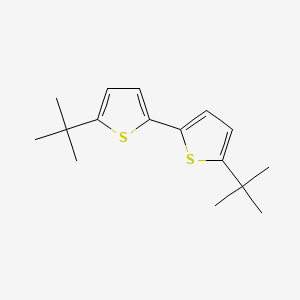
![7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13033980.png)
